
Geranyl propionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Geranyl propionate, also known as (E)-3,7-Dimethyl-2,6-octadienyl propanoate, is an ester formed from geraniol and propionic acid. It is a naturally occurring compound found in essential oils such as rose and citronella. This compound is primarily used in the cosmetic industry for its pleasant fragrance and is also utilized in the flavor and fragrance industries .
Preparation Methods
Geranyl propionate is typically synthesized through an esterification reaction between geraniol and propionic acid. This reaction can be catalyzed by acids such as sulfuric acid or by enzymes like lipases. In industrial settings, the reaction is often carried out in a continuous-flow packed-bed reactor using immobilized Candida antarctica lipase B (Novozym 435) as the catalyst. The optimal conditions for this reaction include a temperature of 70°C and a 1:1 molar ratio of geraniol to propionic acid, achieving a conversion rate of approximately 87% in 15 minutes .
Chemical Reactions Analysis
Geranyl propionate undergoes various chemical reactions, including:
Esterification: The primary method of synthesis, where geraniol reacts with propionic acid.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into geraniol and propionic acid.
Oxidation: this compound can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: This compound can undergo reduction reactions, although specific conditions and reagents for such reactions are less commonly reported.
Scientific Research Applications
Geranyl propionate has several applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Widely used in the flavor and fragrance industries for its pleasant aroma, and in the production of perfumes, cosmetics, and food flavorings
Mechanism of Action
The mechanism of action of geranyl propionate involves its interaction with various molecular targets and pathways. For instance, it has been shown to induce osmotic stress and DNA damage in certain biological systems. Additionally, it can modulate the expression of proapoptotic and antiapoptotic proteins, influencing cell viability and apoptosis .
Comparison with Similar Compounds
Geranyl propionate is similar to other geranyl esters, such as geranyl acetate and geranyl butyrate. These compounds share similar chemical structures and properties but differ in their esterifying acids. This compound is unique due to its specific ester group, which imparts distinct olfactory and chemical properties. Other similar compounds include:
Geranyl acetate: Formed from geraniol and acetic acid.
Geranyl butyrate: Formed from geraniol and butyric acid.
Geranyl formate: Formed from geraniol and formic acid
This compound stands out for its specific applications in the flavor and fragrance industries, where its unique scent profile is highly valued.
Properties
CAS No. |
27751-90-2 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
3,7-dimethylocta-2,6-dienyl propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h7,9H,5-6,8,10H2,1-4H3 |
InChI Key |
BYCHQEILESTMQU-UHFFFAOYSA-N |
SMILES |
CCC(=O)OCC=C(C)CCC=C(C)C |
Canonical SMILES |
CCC(=O)OCC=C(C)CCC=C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-Oxaspiro[4.5]decane-2,4-dione](/img/structure/B1618733.png)
